苄基(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

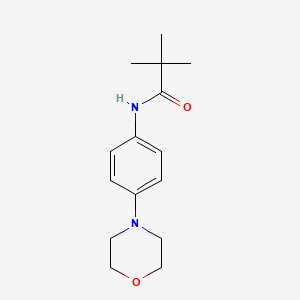

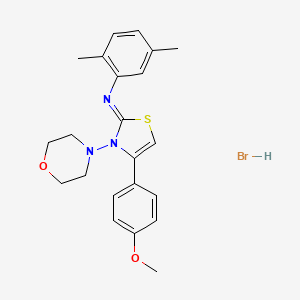

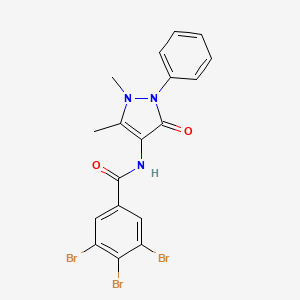

The compound of interest, benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their utility in various chemical reactions and have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate, the synthesis would likely involve the formation of a pyrazole ring followed by subsequent functionalization with a tetrahydropyran moiety and a carbamate group. The papers provided do not directly describe the synthesis of this specific compound, but they do offer insights into similar synthetic processes. For example, the synthesis of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates involves treating hydroxypyrazoles with methyl isocyanate to yield corresponding carbamates . This suggests that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds. For instance, the crystal structure of a related pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This information is valuable as it can help predict the molecular geometry and potential reactive sites of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents attached to the pyrazole ring. For example, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates lead to the formation of various N-substituted pyrazole derivatives . This indicates that the benzyl carbamate group in the target compound could also undergo similar reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carbamates can affect these properties. For instance, the thermal stability of polytopic azoles was assessed through thermal analyses, showing high chemical and thermal stability . This suggests that benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate may also exhibit similar stability profiles, which is important for its potential applications.

科学研究应用

振动和光谱研究

对相关化合物苄基(亚氨基(1H-吡唑-1-基)甲基)氨基甲酸酯(BPMC)的振动和电子性质进行了全面的实验和理论研究。这项研究涉及记录固相中的 FT-IR 和 FT-拉曼光谱以及乙醇溶液中的紫外吸收光谱。该研究深入了解了分子的分子几何结构、振动光谱、电子和非线性光学性质以及热力学特性 (Rao et al., 2016).

合成应用

在合成化学领域,探索了创建 1,2,5-三取代苯并咪唑的新方法,作为潜在的抗肿瘤剂。这些化合物通过四步策略合成,突出了相关化合物在开发药理活性分子中的多用途合成效用 (Abonía et al., 2011).

机械化学合成

展示了在氨基甲酸酯的机械化学合成中使用 1,1'-羰基二咪唑 (CDI),为制备 N-甲基-O-苄基氨基甲酸酯等化合物提供了一种环保的方法。这种方法增强了醇和氨基甲酰基-咪唑中间体的反应性,提供了一条可持续的合成途径 (Lanzillotto et al., 2015).

抗菌活性

对新型吡唑、恶二唑和带有苯并呋喃部分的异恶唑的合成和抗菌活性的研究揭示了这些化合物在对抗细菌和真菌感染方面的潜力。这突出了类似结构在开发抗菌剂中的生物活性和应用 (Siddiqui et al., 2013).

催化应用

探索了 Au(I) 在烯烃的分子内外氢官能化中的催化效率,包括涉及苄基(2,2-二苯基-4,5-己二烯基)氨基甲酸酯的反应。本研究展示了此类化合物在促进形成各种杂环(包括哌啶衍生物和氧杂环)中的作用,通过 Au 催化的环化过程 (Zhang et al., 2006).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

benzyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-17(23-13-15-4-2-1-3-5-15)19-16-10-18-20(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14H,6-9,11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCRFGXTZTXEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)